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molecular formula C10H15NO2 B8451867 3-(3-Amino-4-methoxy-phenyl)-propan-1-ol

3-(3-Amino-4-methoxy-phenyl)-propan-1-ol

Cat. No. B8451867
M. Wt: 181.23 g/mol
InChI Key: BTPNXOBYTGNHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

A mixture of (E)-3-(3-amino-4-methoxy-phenyl)-prop-2-en-1-ol (250 mg) and palladium hydroxide on carbon (20%, 50 mg) in ethyl acetate (10 mL) was stirred under hydrogen atmosphere (balloon pressure) overnight. The resulting mixture was filtered over a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure to give 100 mg of 3-(3-amino-4-methoxy-phenyl)-propan-1-ol without further purifications.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[CH2:12][OH:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][CH2:12][OH:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC=1C=C(C=CC1OC)/C=C/CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (balloon pressure) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered over a CELITE™ pad
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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